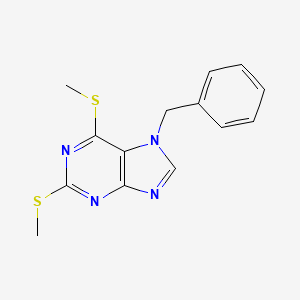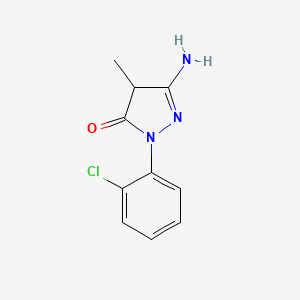
5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl group attached to a pyrazolone ring
Méthodes De Préparation
The synthesis of 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolone compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for catalysis. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent. Its derivatives have shown promise in inhibiting certain enzymes and receptors involved in inflammation.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one include other pyrazolone derivatives, such as:
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
Phenazone: Used as an analgesic and antipyretic agent.
Metamizole: A non-opioid analgesic and antipyretic.
Compared to these compounds, 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one is unique due to the presence of the chlorophenyl group, which may confer additional biological activities and chemical properties .
Propriétés
Numéro CAS |
139451-37-9 |
|---|---|
Formule moléculaire |
C10H10ClN3O |
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
5-amino-2-(2-chlorophenyl)-4-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10ClN3O/c1-6-9(12)13-14(10(6)15)8-5-3-2-4-7(8)11/h2-6H,1H3,(H2,12,13) |
Clé InChI |
FCQZYTYBDZGHIK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NN(C1=O)C2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



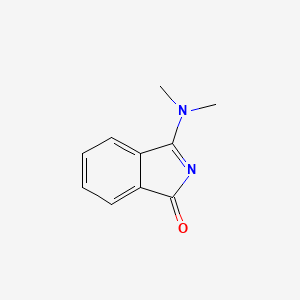
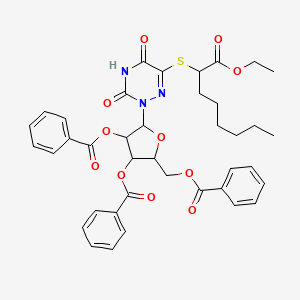
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
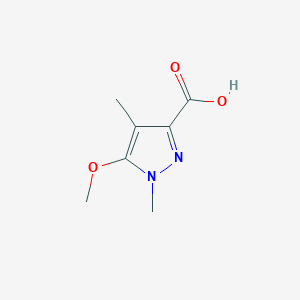
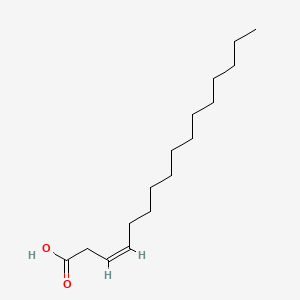
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
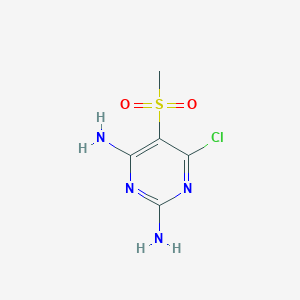
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)

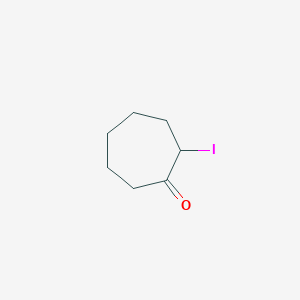
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)

